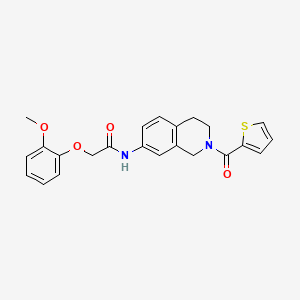
2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on isoquinoline derivatives has revealed insights into structural aspects and properties, including salt and inclusion compounds formation, gelation behaviors, and fluorescence emission characteristics upon interaction with different agents. For example, Karmakar, Sarma, and Baruah (2007) explored the structural aspects of two amide-containing isoquinoline derivatives, highlighting their behavior in forming gels or crystalline solids upon treatment with mineral acids and their host–guest complexes' enhanced fluorescence emission (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Activity
The synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives have been investigated, revealing their potential cytostatic activity against various cancer cell lines, highlighting the compound's significance in medicinal chemistry (Ambros, Angerer, & Wiegrebe, 1988).
Cyclization and Rearrangement Studies
Studies on methoxybenzylamino-acetonitriles have demonstrated their ability to undergo spiro-cyclization and rearrangement, producing tetrahydroisoquinoline or 2-benzazepine derivatives, showcasing the chemical versatility and potential for generating structurally diverse compounds (Harcourt, Taylor, & Waigh, 1978).
Fluorescence Derivatization Reagent
Isoquinoline derivatives have been explored as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, indicating their utility in analytical chemistry for sensitive detection methods (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Pyrroloquinolines
Research into the synthesis of pyrroloquinolines from dimethoxyquinolines has led to formal total syntheses of various natural products, demonstrating the compound's role in facilitating complex organic syntheses and contributing to the field of natural product synthesis (Roberts, Joule, Bros, & Álvarez, 1997).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-5-2-3-6-20(19)29-15-22(26)24-18-9-8-16-10-11-25(14-17(16)13-18)23(27)21-7-4-12-30-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCIUSKOCZQAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(3-Nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione](/img/structure/B2482972.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)
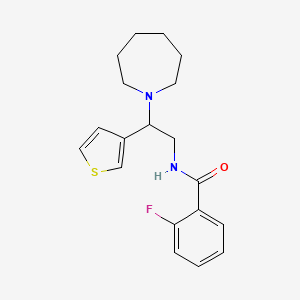
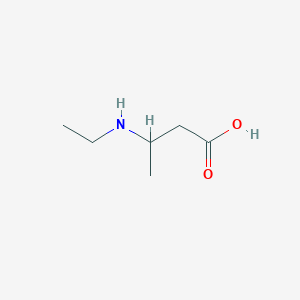
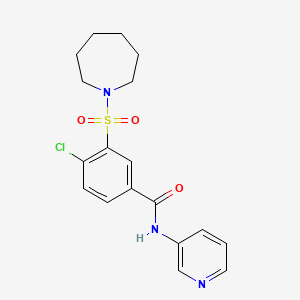
![N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2482986.png)
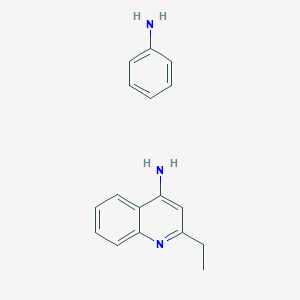
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)
![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)
